

# Impromidine vs. Histamine: A Comparative In Vivo Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Impromidine**

Cat. No.: **B1671804**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of **Impromidine** and histamine, focusing on their efficacy as histamine H<sub>2</sub>-receptor agonists. The information presented is collated from key preclinical and clinical studies to assist in research and development.

## Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from comparative in vivo studies of **Impromidine** and histamine.

| Parameter              | Species                                                            | Impromidine Effect                           | Histamine Effect                                        | Relative Potency (Impromidine vs. Histamine)             | Citation |
|------------------------|--------------------------------------------------------------------|----------------------------------------------|---------------------------------------------------------|----------------------------------------------------------|----------|
| Gastric Acid Secretion | Conscious Dogs                                                     | ED50: 3.8 nmol/kg·hr                         | ED50: 145 nmol/kg·hr                                    | ~38 times more potent                                    | [1]      |
| Healthy Humans         | 10 µg/kg·h <sup>-1</sup> i.v. produced near maximal acid secretion | 40 µg/kg·h <sup>-1</sup> i.v. produced       | Impromidine is more potent                              |                                                          | [2]      |
| Anesthetized Rabbits   | More potent than histamine in vivo                                 | Less potent than Impromidine                 | Impromidine is more potent                              |                                                          | [3][4]   |
| Heart Rate             | Conscious Dogs                                                     | ED50: 5.6 nmol/kg·hr (increase)              | ED50: 172 nmol/kg·hr (increase)                         | ~30 times more potent                                    | [1]      |
| Blood Pressure         | Conscious Dogs                                                     | Fall in systolic blood pressure              | Fall in systolic blood pressure                         | Impromidine produced the same maximum fall as histamine. |          |
| Cats and Rats          | Lowers blood pressure                                              | Similar responses in mepyramine-treated cats | -                                                       |                                                          |          |
| Cardiovascular Effects | Healthy Humans                                                     | Less marked cardiovascular effects           | More pronounced cardiovascular effects (e.g., headache) | Impromidine has a more favorable side-effect profile.    |          |

## Key Findings:

- **Impromidine** is a significantly more potent H<sub>2</sub>-receptor agonist than histamine in stimulating gastric acid secretion and increasing heart rate *in vivo*.
- Both agents produce a similar maximal fall in systolic blood pressure.
- In human studies, **Impromidine** demonstrates a better cardiovascular side-effect profile compared to histamine.
- The effects of both **Impromidine** and histamine on gastric secretion, heart rate, and blood pressure are mediated by H<sub>2</sub>-receptors, as they are competitively inhibited by H<sub>2</sub>-antagonists like cimetidine.

## Experimental Protocols

Below are detailed methodologies from key experiments that compared the *in vivo* efficacy of **Impromidine** and histamine.

### Study 1: Gastric Secretion, Heart Rate, and Blood Pressure in Conscious Dogs

- Objective: To compare the H<sub>2</sub>-receptor-mediated effects of **Impromidine** and histamine on gastric acid secretion, heart rate, and systolic blood pressure.
- Subjects: Five conscious gastric fistula dogs.
- Drug Administration:
  - **Impromidine**: Administered in a step-dose response ranging from 0.46 to 46 nmol/kg·hr in 45-minute steps. This was performed with and without a background infusion of the H<sub>2</sub>-antagonist cimetidine (2  $\mu$ mol/kg·hr).
  - Histamine Acid Phosphate: Administered in a seven-step dose-response from 18 to 1350 nmol/kg·hr.
- Measurements:

- Gastric HCl output was measured from the gastric fistula.
- Heart rate (HR) was monitored.
- Systolic blood pressure was recorded.
- Data Analysis: The dose-response curves for both agonists were compared to determine their relative potency (ED50 values) and maximal effects. The inhibitory effect of cimetidine was used to confirm H2-receptor mediation.

## Study 2: Gastric Secretory Studies in Humans

- Objective: To evaluate the efficacy and safety of **Impromidine** as a gastric acid secretagogue in healthy human volunteers and compare it to histamine and pentagastrin.
- Subjects: Healthy male volunteers.
- Drug Administration:
  - **Impromidine**: Administered intravenously at a dose of  $10 \text{ } \mu\text{g/kg}\cdot\text{h}^{-1}$  to achieve near-maximal acid secretion. A log dose-response curve was generated over a range of  $2.5\text{--}20 \text{ } \mu\text{g/kg}\cdot\text{h}^{-1}$ .
  - Histamine Acid Phosphate: Administered intravenously at  $40 \text{ } \mu\text{g/kg}\cdot\text{h}^{-1}$ .
  - Cimetidine: Used as an antagonist at  $0.5 \text{ mg/kg}\cdot\text{h}^{-1}$  and  $2 \text{ mg/kg}\cdot\text{h}^{-1}$  to demonstrate competitive antagonism.
- Measurements:
  - Gastric acid secretion was measured.
  - Cardiovascular effects, including heart rate and blood pressure, were monitored.
  - Side effects such as headache, nausea, and abdominal discomfort were recorded.
- Data Analysis: The gastric secretory responses to **Impromidine**, histamine, and pentagastrin were compared. The shift in the **Impromidine** dose-response curve in the presence of

cimetidine was analyzed to confirm competitive antagonism at the H2-receptor.

## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway for H2-receptor activation and a typical experimental workflow for comparing H2-receptor agonists *in vivo*.



[Click to download full resolution via product page](#)

Caption: H2-Receptor signaling pathway activated by **Impromidine** and Histamine.

[Click to download full resolution via product page](#)

Caption: In vivo experimental workflow for comparing H2-receptor agonists.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Use of imididine to define specific histamine H-2 effects on gastric secretion, heart rate and blood pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastric secretory studies in humans with imididine (SK&F 92676)--a specific histamine H2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the agonist activity of imididine (SK & F 92676) in anaesthetized rabbits and on the rabbit isolated fundic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the agonist activity of imididine (SK & F 92676) in anaesthetized rabbits and on the rabbit isolated fundic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Imididine vs. Histamine: A Comparative In Vivo Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1671804#comparing-imididine-efficacy-with-histamine-in-vivo>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)